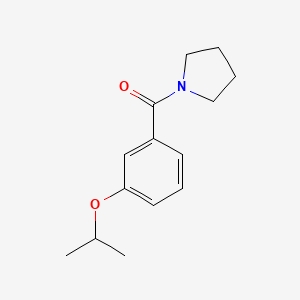
N-2-adamantyl-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-3,4-dichlorobenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and has a melting point of 132-133°C.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-3,4-dichlorobenzamide is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. This compound is a cationic surfactant that can interact with the negatively charged cell membrane of microorganisms, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is considered safe for use in various applications. However, studies have shown that this compound can cause skin irritation and respiratory distress in some individuals. Additionally, this compound has been found to have an impact on the environment, particularly on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-3,4-dichlorobenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a wide range of potential applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its impact on the environment needs to be carefully considered.
Orientations Futures
There are several future directions for research on N-2-adamantyl-3,4-dichlorobenzamide. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its impact on the environment. Finally, there is a need for more research on the potential use of this compound as an antimicrobial agent, particularly in the development of new antibiotics.
Méthodes De Synthèse
N-2-adamantyl-3,4-dichlorobenzamide can be synthesized through a series of chemical reactions. The synthesis of this compound involves the reaction of 2-adamantylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is a well-established method and has been used in various research studies.
Applications De Recherche Scientifique
N-2-adamantyl-3,4-dichlorobenzamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is its use as a corrosion inhibitor. This compound has been found to be an effective inhibitor for various metals, including aluminum, copper, and steel. This compound has also been studied for its potential use as an antimicrobial agent. This compound has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound has been studied for its potential use in drug delivery systems. This compound has been found to enhance the solubility and bioavailability of certain drugs, making it a promising candidate for drug delivery applications.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-2-1-11(8-15(14)19)17(21)20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHQSNMZKSGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5883077.png)
![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)
![ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)